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Compound of Interest

Compound Name:
3-[3-(4-

Aminophenoxy)phenoxy]aniline

CAS No.: 122181-72-0

Cat. No.: B13983882

Get Quote

Executive Summary
The molecule 3-[3-(4-Aminophenoxy)phenoxy]aniline represents a specialized class of

asymmetric aromatic ether diamines. Primarily utilized as a monomer in the synthesis of high-

performance polyimides and polyamides, its unique structural asymmetry—bridging 3,3',4-

substitution patterns—offers distinct advantages over symmetric isomers (e.g., TPE-R or APB-

133) by disrupting chain packing, thereby enhancing solubility and processability without

compromising thermal stability.

This guide provides a rigorous technical analysis of its molecular weight, structural derivation,

and the experimental protocols required for its validation.

Molecular Weight & Elemental Composition[1][2][3]
[4]
For precise stoichiometric applications in polymerization or pharmaceutical synthesis, the

molecular weight must be understood through both its average and monoisotopic values.
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Theoretical Calculation
The chemical formula is derived from the structure: Aniline core (C₆H₄N) linked via ether

oxygen to a central phenylene ring (C₆H₄), linked via a second ether oxygen to a terminal

aminophenyl group (C₆H₆N).

Chemical Formula:

[1][2]

Isotope Type Calculation Basis Value ( g/mol or Da) Application

Average Molecular

Weight

Standard Atomic

Weights
292.34

Stoichiometry,

Gravimetric Analysis

Monoisotopic Mass

Most Abundant

Isotopes (

)

292.1212
Mass Spectrometry

(HRMS)

Exact Mass
High-Precision

Calculation
292.121178

Theoretical

Physics/Chemistry

Elemental Composition Analysis
Validation of the synthesized compound often requires Elemental Analysis (CHN). The

theoretical percentages are:

Element Symbol Atom Count Weight %

Carbon C 18 73.96%

Hydrogen H 16 5.52%

Nitrogen N 2 9.58%

Oxygen O 2 10.95%

Structural Architecture & Isomerism
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The specific nomenclature "3-[3-(4-Aminophenoxy)phenoxy]aniline" denotes a precise

connectivity that distinguishes it from common isomers.

Ring A (Parent): Aniline, substituted at the 3-position (meta).

Linkage 1: Ether bond (-O-).

Ring B (Bridge): Phenylene, substituted at 1 and 3 positions (meta).

Linkage 2: Ether bond (-O-).

Ring C (Terminal): Aniline, substituted at the 4-position (para).[3]

This meta-meta-para linkage is critical. Unlike the symmetric 1,3-bis(4-aminophenoxy)benzene

(TPE-R), this asymmetric structure introduces entropy into the polymer backbone, reducing

crystallinity.

Visualization: Structural Connectivity (DOT)
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Figure 1: Connectivity map of 3-[3-(4-Aminophenoxy)phenoxy]aniline showing the meta-

meta-para linkage sequence.

Experimental Validation Protocols
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Trustworthiness in chemical characterization relies on self-validating protocols. To confirm the

identity and molecular weight of this specific isomer, the following workflow is recommended.

Mass Spectrometry (MS)
Objective: Confirm the molecular ion peak matches the monoisotopic mass.

Method: Electrospray Ionization (ESI) in Positive Mode.

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Expected Result:

The amine groups will protonate. Look for the

peak.

Target m/z:

.

Validation: If the peak appears at 293.13, the molecular weight is confirmed. If peaks

appear at 185 or 109, fragmentation has occurred (cleavage of ether bonds).

Nuclear Magnetic Resonance (NMR)
Objective: Distinguish the specific 3,3',4 isomer from symmetric analogs.

Proton NMR (

H-NMR):

Solvent: DMSO-d₆.

Key Signals:

Ring C (Para): Two doublets (AA'BB' system) integrating to 4 protons.

Ring A & B (Meta): Complex multiplet patterns. Look for the singlet-like triplet at position

2 of the meta-rings.
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Amine Protons: Broad singlet around 5.0–5.5 ppm (integrating to 4H total).

Causality: The presence of both AA'BB' (para) and ABCD (meta) splitting patterns confirms

the asymmetric structure. A symmetric isomer would show simplified spectra.

Purity Analysis (HPLC)
Objective: Ensure no mono-nitro precursors remain.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Gradient Acetonitrile/Water (0.1% H₃PO₄).

Detection: UV at 254 nm and 280 nm.

Logic: The diamine is more polar than its nitro-precursors. It should elute earlier.

Synthesis Pathway & Logic
Understanding the synthesis provides insight into potential impurities (e.g., incomplete

reduction products).

Workflow Diagram (DOT)
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Start: 1-Bromo-3-fluorobenzene
+ 3-Aminophenol (Protected)

Step 1: Ether Formation (SNAr)
Reaction at Fluorine site

K2CO3, DMAc, Reflux

Intermediate:
3-(3-Bromophenoxy)aniline (Protected)

Step 2: Ullmann Coupling
with 4-Aminophenol (Protected)

CuI Catalyst, Ligand

Precursor:
Protected Diamine Ether

Step 3: Deprotection / Reduction

H2/Pd-C or Acid Hydrolysis

Target:
3-[3-(4-Aminophenoxy)phenoxy]aniline

(MW 292.34)

Click to download full resolution via product page

Figure 2: Logical synthesis pathway for asymmetric ether diamine construction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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